molecular formula C7H6NaO2S B085810 Sodium thiosalicylate CAS No. 134-23-6

Sodium thiosalicylate

Cat. No. B085810
Key on ui cas rn: 134-23-6
M. Wt: 177.18 g/mol
InChI Key: MHZWNQKFSRKZLJ-UHFFFAOYSA-N
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Patent
US03984573

Procedure details

To a solution of 15.4 g (0.1 mole) of 2-mercaptobenzoic acid in 20 ml of ethanol was added a solution of 3.8 g (95 moles) of sodium hydroxide in 10 ml of ethanol. The ethanol was removed on a rotary evaporator at 50 mm and the residual solid was triturated several times with ethanol to remove any unreacted 2-mercaptobenzoic acid. The washed solid was dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 10.8 g (61% yield).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium 2-mercaptobenzoate
Yield
61%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+:12]>C(O)C>[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[Na+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed on a rotary evaporator at 50 mm
CUSTOM
Type
CUSTOM
Details
the residual solid was triturated several times with ethanol
CUSTOM
Type
CUSTOM
Details
to remove any unreacted 2-mercaptobenzoic acid
CUSTOM
Type
CUSTOM
Details
The washed solid was dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
sodium 2-mercaptobenzoate
Type
product
Smiles
SC1=C(C(=O)[O-])C=CC=C1.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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